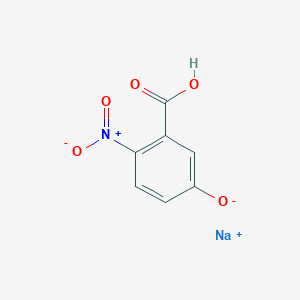

Sodium 5-hydroxy-2-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium 5-hydroxy-2-nitrobenzoate is a chemical compound with the CAS Number: 2219419-40-4 . It has a molecular weight of 205.1 and is typically found in powder form . It is stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H5NO5.Na/c9-4-1-2-6 (8 (12)13)5 (3-4)7 (10)11;/h1-3,9H, (H,10,11);/q;+1/p-1 . This indicates the presence of a sodium ion (Na+) and a 5-hydroxy-2-nitrobenzoate anion in the compound.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications

- Gas-Liquid Chromatography : Sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its derivatives have been determined in various samples, including soybeans and soybean foliage, by gas-liquid chromatography. This method allows for the detection of residues at levels as low as 0.01 ppm, with recoveries ranging from 70-75% (Alder, Augenstein, & Rogerson, 1978).

- Liquid Chromatography : A high-performance liquid chromatographic procedure has been described for the analysis of compounds related to Sodium 5-hydroxy-2-nitrobenzoate, showcasing its applicability in precise and efficient substance quantification (Draganac, Steindel, & Trawick, 1980).

Pharmacological Research

- Sulfhydryl Group Determination : The compound has been used in the determination of sulfhydryl groups, highlighting its utility in biological materials and the study of biochemical processes (Ellman, 1959).

Materials Science

- Energetic Materials Synthesis : Sodium salts of bridged 5-nitrotetrazole derivatives, which include structural elements related to this compound, have been synthesized for energetic applications. These materials exhibit promising properties for use as environmentally-friendly energetic components (Klapötke, Sabaté, & Rasp, 2009).

Environmental Chemistry

- Photochemical Nitration : The photochemical nitration process of this compound has been studied, revealing insights into the reactions initiated by UV irradiation in aqueous solutions. This research provides a deeper understanding of environmental chemical processes (Usui, Takebayashi, & Takeuchi, 1992).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is known that nitrobenzoate compounds can interact with various biological targets, leading to changes in cellular processes . The specific interactions of Sodium 5-hydroxy-2-nitrobenzoate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Nitrobenzoates have been shown to interfere with various biochemical pathways in different organisms , but the specific pathways affected by this compound and their downstream effects need further investigation.

Análisis Bioquímico

Biochemical Properties

It is known that nitrobenzoates, a class of compounds to which Sodium 5-hydroxy-2-nitrobenzoate belongs, can interact with various enzymes and proteins

Cellular Effects

Nitrobenzoates have been shown to influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nitro compounds, like this compound, are known to have a full positive charge on nitrogen and a half-negative charge on each oxygen This could potentially influence its binding interactions with biomolecules and its ability to inhibit or activate enzymes

Dosage Effects in Animal Models

It is known that nitrobenzoates can have toxic or adverse effects at high doses

Metabolic Pathways

Nitrobenzoates are known to be involved in various metabolic pathways

Propiedades

IUPAC Name |

sodium;3-carboxy-4-nitrophenolate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO5.Na/c9-4-1-2-6(8(12)13)5(3-4)7(10)11;/h1-3,9H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXXXIIYOMFEBE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[O-])C(=O)O)[N+](=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(7-methoxybenzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2878984.png)

![Tert-butyl N-[[(1R,5R)-3-azabicyclo[3.2.0]heptan-1-yl]methyl]carbamate](/img/structure/B2878987.png)

![N-[1-(1-Phenyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2878991.png)

![(E)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2878993.png)

![2-ethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2878998.png)